molecular formula C4H5KN+ B102325 1H-Pyrrole, potassium salt CAS No. 16199-06-7

1H-Pyrrole, potassium salt

Cat. No.: B102325
CAS No.: 16199-06-7
M. Wt: 105.18 g/mol
InChI Key: YWIWIWKNPYGWLT-UHFFFAOYSA-N
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Description

1H-Pyrrole, potassium salt is a chemical compound derived from pyrrole, a five-membered nitrogen-containing heterocyclic aromatic compound. Pyrrole itself is a key structural unit in many biologically active molecules, including heme, chlorophyll, and vitamin B12. The potassium salt form of 1H-pyrrole is used in various chemical reactions and research applications due to its unique properties.

Scientific Research Applications

1H-Pyrrole, potassium salt has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and natural products.

    Medicine: Research on pyrrole derivatives has led to the development of drugs with anticancer, antibacterial, and antifungal properties.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

While the specific mechanism of action for 1H-Pyrrole, potassium salt is not mentioned in the search results, pyrrole derivatives are known to exhibit a wide range of biological activities . They are key structural units of heme and related porphinoid co-factors, and are commonly found in marine natural products .

Safety and Hazards

Pyrrole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and toxic if swallowed . It causes serious eye damage and is harmful if inhaled . The specific safety and hazards information for 1H-Pyrrole, potassium salt is not mentioned in the search results.

Future Directions

Pyrrole and its derivatives continue to be a hot topic of research due to their diverse biological activities and applications in pharmaceuticals and material science . Researchers are exploring this skeleton to its maximum potential against several diseases or disorders . Organocatalytic approaches have provided a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, potassium salt can be synthesized through several methods. One common approach involves the reaction of pyrrole with potassium hydroxide. This reaction typically occurs in an aqueous solution, where pyrrole is deprotonated by potassium hydroxide to form the potassium salt.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, potassium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrrole-2-carboxylic acid.

    Reduction: Reduction reactions can convert it into different substituted pyrroles.

    Substitution: It readily undergoes electrophilic substitution reactions at the α-position (C2 or C5) due to the stability of the protonated intermediate.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are commonly employed.

Major Products:

    Oxidation: Pyrrole-2-carboxylic acid.

    Reduction: Various substituted pyrroles.

    Substitution: Halogenated pyrroles, nitropyrroles, etc.

Comparison with Similar Compounds

    Pyrrole: The parent compound, which lacks the potassium salt form.

    Indole: Another nitrogen-containing heterocycle with similar reactivity but a different structure.

    Furan: An oxygen-containing analog of pyrrole with different chemical properties.

Uniqueness: 1H-Pyrrole, potassium salt is unique due to its enhanced reactivity and solubility in aqueous solutions compared to its parent compound, pyrrole. This makes it particularly useful in various chemical reactions and industrial applications.

Properties

IUPAC Name

potassium;pyrrol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N.K/c1-2-4-5-3-1;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIWIWKNPYGWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N-]C=C1.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16199-06-7
Record name 1H-pyrrole, potassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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